

In-depth Technical Guide: 1-[4-(4-Pyridinyl)phenyl]-ethanone

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Compound of Interest		
Compound Name:	1-[4-(4-Pyridinyl)phenyl]-ethanone	
Cat. No.:	B2460363	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of **1-[4-(4-Pyridinyl)phenyl]-ethanone**. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Molecular Data

1-[4-(4-Pyridinyl)phenyl]-ethanone, a ketone derivative featuring a phenyl group linked to a pyridine ring, is a versatile scaffold in medicinal chemistry. Its structural characteristics, particularly the presence of the nitrogen-containing pyridine ring, are often associated with a range of biological activities.

Property	Value	Reference
Molecular Formula	C13H11NO	
Molecular Weight	197.23 g/mol	
CAS Number	70581-00-9	•
Synonyms	4-(4-Acetylphenyl)pyridine, 4'- (4-Pyridyl)acetophenone	



Synthesis Protocol: Suzuki-Miyaura Coupling

The synthesis of **1-[4-(4-Pyridinyl)phenyl]-ethanone** is commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling to synthesize **1-[4-(4-Pyridinyl)phenyl]-ethanone** is as follows:

- Reactants:
 - 4-Bromopyridine hydrochloride
 - 4-Acetylphenylboronic acid
 - Palladium(II) acetate (Pd(OAc)₂)
 - Triphenylphosphine (PPh₃)
 - Potassium carbonate (K₂CO₃)
- · Solvent:
 - o A mixture of Dimethoxyethane (DME) and water.
- Procedure:
 - To a reaction vessel, add 4-bromopyridine hydrochloride (1 equivalent), 4acetylphenylboronic acid (1.1 equivalents), potassium carbonate (3 equivalents), and a catalytic amount of palladium(II) acetate and triphenylphosphine.
 - The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
 - A degassed mixture of DME and water (typically in a 4:1 ratio) is added to the reaction mixture.

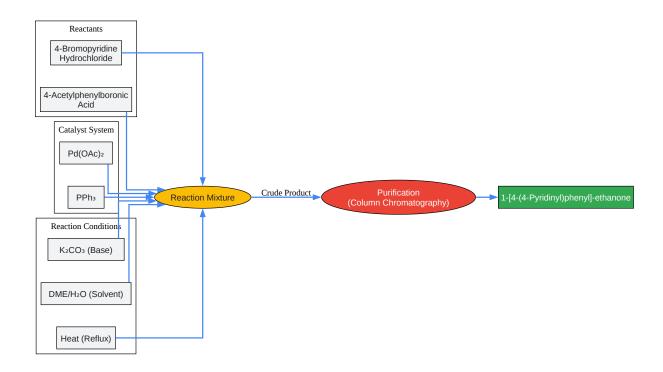






- The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the reaction mixture is cooled to room temperature and the organic layer is separated.
- The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is then purified by column chromatography on silica gel to yield 1-[4-(4-Pyridinyl)phenyl]-ethanone.





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Figure 1. Workflow for the Suzuki-Miyaura synthesis of 1-[4-(4-Pyridinyl)phenyl]-ethanone.



Potential Biological Activity and Signaling Pathway Involvement

While specific biological data for **1-[4-(4-Pyridinyl)phenyl]-ethanone** is limited in publicly available literature, its structural analogs have shown promising activity in several areas of drug discovery, particularly in oncology. The pyridine and phenyl-ethanone motifs are present in numerous compounds with known biological functions.

Cytotoxicity of Structural Analogs

Studies on compounds with similar core structures have demonstrated cytotoxic effects against various cancer cell lines. This suggests that **1-[4-(4-Pyridinyl)phenyl]-ethanone** could be a valuable starting point for the development of novel anticancer agents.

Compound Type	Cell Line	IC50/ED50	Reference
Pyridinone Derivative (SK-25)	MiaPaCa-2 (Pancreatic Cancer)	1.95 μΜ	[1]
Indole-acylhydrazone- pyridinone Derivatives	MCF7 (Breast Cancer)	< 25 μg/mL	[2]
Indole-acylhydrazone- pyridinone Derivatives	MDA-MB-231 (Breast Cancer)	25-50 μg/mL	[2]
Pyridino[2,3-f]indole- 4,9-dione Derivative (Compound 5)	XF 498 (CNS Tumor)	0.006 μg/mL	[3]
Pyridino[2,3-f]indole- 4,9-dione Derivative (Compound 5)	HCT 15 (Colon Cancer)	0.073 μg/mL	[3]
Pyridino[2,3-f]indole- 4,9-dione Derivative (Compound 7)	HCT 15 (Colon Cancer)	0.065 μg/mL	[3]

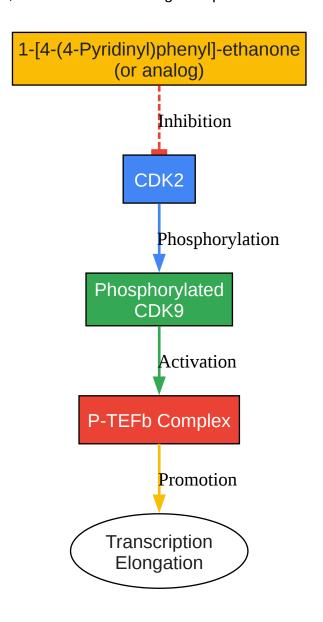
Note: The data presented is for structural analogs and not for **1-[4-(4-Pyridinyl)phenyl]-ethanone** itself. Further experimental validation is required.



Potential Inhibition of CDK/Cyclin Signaling

Research on a structurally related compound, phenyl-1-pyridin-2yl-ethanone, has indicated that it can function as an iron chelator and subsequently inhibit HIV-1 transcription.[4] This inhibition is mediated through the modulation of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9) activities.[4] This suggests a potential mechanism of action for 1-[4-(4-Pyridinyl)phenyl]-ethanone and its derivatives in interfering with cell cycle progression and transcription, pathways that are often dysregulated in cancer.

The proposed signaling pathway involves the inhibition of CDK2, which in turn affects the phosphorylation and activation of CDK9. CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, is crucial for the elongation phase of transcription.





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Figure 2. Postulated signaling pathway involving inhibition of CDK2 and subsequent downstream effects on transcription.

Conclusion

1-[4-(4-Pyridinyl)phenyl]-ethanone represents a molecule of significant interest for medicinal chemists and drug discovery professionals. Its straightforward synthesis via Suzuki-Miyaura coupling and the known biological activities of its structural analogs make it a promising scaffold for the development of novel therapeutics, particularly in the field of oncology. Further investigation into its specific biological targets and mechanism of action is warranted to fully elucidate its therapeutic potential.

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